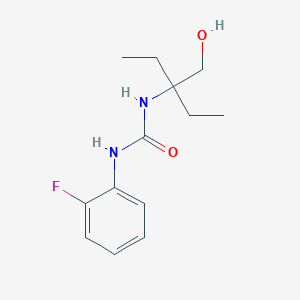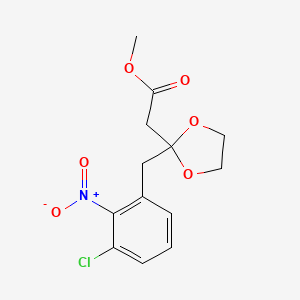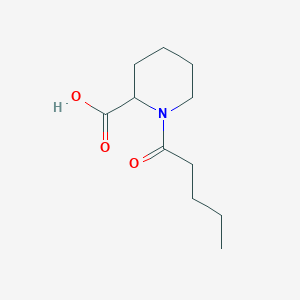
1-Pentanoylpiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanoylpiperidine-2-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a piperidine ring substituted with a pentanoyl group and a carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentanoylpiperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the acylation of piperidine-2-carboxylic acid with pentanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Pentanoylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in the formation of various substituted derivatives.
Scientific Research Applications
1-Pentanoylpiperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-pentanoylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Piperidine-2-carboxylic acid: A closely related compound with similar structural features.
Pipecolic acid: Another piperidine derivative with a carboxyl group, known for its role in metabolic pathways.
Nicotinic acid: A compound with a similar carboxyl group but different ring structure.
Uniqueness: 1-Pentanoylpiperidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-pentanoylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO3/c1-2-3-7-10(13)12-8-5-4-6-9(12)11(14)15/h9H,2-8H2,1H3,(H,14,15) |
InChI Key |
LDNAMUPJSSBDIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1CCCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


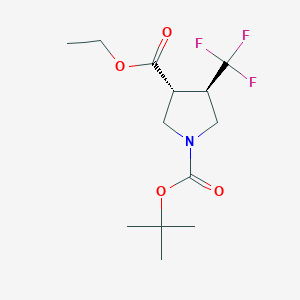
![(3R,4R,5R,8AR,8a1R,13aR)-4,5-dihydroxy-3,4,5-trimethyldecahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione](/img/structure/B14905547.png)
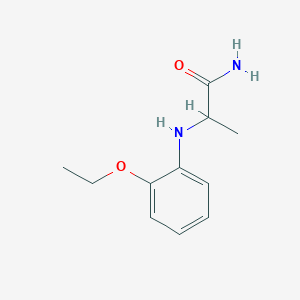
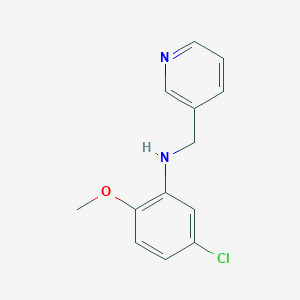
![(2'-Phenethyl-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14905551.png)
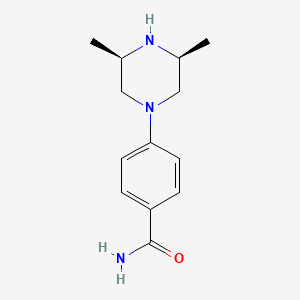
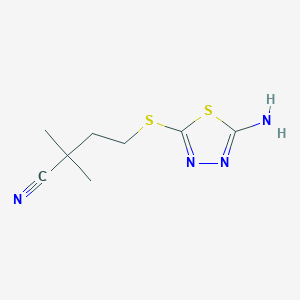
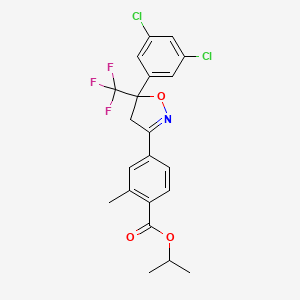

![1-Aminoisothiazolo[5,4-b]pyridin-3-one 1-oxide](/img/structure/B14905580.png)
![8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B14905587.png)
